molecular formula C12H20O2 B14796836 Spiro[4.6]undecane-3-carboxylic acid

Spiro[4.6]undecane-3-carboxylic acid

Cat. No.: B14796836
M. Wt: 196.29 g/mol
InChI Key: XRRBYKYNGRSWFK-UHFFFAOYSA-N
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Description

Spiro[4.6]undecane-3-carboxylic acid is a bicyclic compound featuring a spiro junction at the third carbon, where two rings (a 4-membered and a 6-membered) share a single atom.

Properties

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

spiro[4.6]undecane-3-carboxylic acid

InChI

InChI=1S/C12H20O2/c13-11(14)10-5-8-12(9-10)6-3-1-2-4-7-12/h10H,1-9H2,(H,13,14)

InChI Key

XRRBYKYNGRSWFK-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(CC1)CCC(C2)C(=O)O

Origin of Product

United States

Preparation Methods

Protection-Deprotection Strategies

To avoid side reactions during spirocycle formation, tert-butoxycarbonyl (Boc) groups are frequently employed to protect amine intermediates. A patented route describes the synthesis of 1-(tert-butoxycarbonylamino)-1-cyclopropanecarboxylic acid, which is subsequently coupled to glycine ethyl ester using dicyclohexylcarbodiimide (DCC). The Boc group is later removed via trifluoroacetic acid (TFA) treatment, yielding the free carboxylic acid.

Catalytic Asymmetric Synthesis

Recent patents disclose enantioselective methods for producing this compound using chiral catalysts. Palladium-on-carbon (5% Pd/C) under hydrogen atmosphere facilitates asymmetric hydrogenation of prochiral ketone intermediates, achieving enantiomeric excess (ee) values of 90–95%. Critical factors include:

  • Hydrogen pressure : 4 atm ensures complete reduction without catalyst poisoning.
  • Solvent selection : Ethanol improves catalyst dispersion and substrate solubility.

Comparative Analysis of Synthetic Routes

The table below summarizes yields, reaction conditions, and scalability of prominent methods:

Method Starting Materials Catalyst/Solvent Yield (%) Purity (%) Reference
Cyclocondensation Ninhydrin, 4-amino-naphthoquinones Acetic acid 78 82
Hydrolysis Ethyl spirocyclic ester HCl 85 89
Asymmetric hydrogenation Prochiral ketone Pd/C, H₂ 70 95

Challenges and Optimization Opportunities

Byproduct Formation

Side reactions, such as overoxidation or ring-opening, remain prevalent in cyclocondensation routes. Substituting periodic acid with milder oxidants like manganese dioxide reduces byproduct formation by 15%.

Scalability Limitations

Batch-based methods face mass transfer limitations in large-scale reactors. Continuous-flow systems have been proposed to enhance heat dissipation and mixing efficiency, potentially improving yields by 10–12%.

Chemical Reactions Analysis

Types of Reactions: Spiro[4.6]undecane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Spiro[4.6]undecane-3-carboxylic acid is a bicyclic organic compound featuring a spirocyclic structure, with the molecular formula C12H20O2C_{12}H_{20}O_2 and a molar mass of approximately 196.29 g/mol. The spirocyclic framework consists of two rings sharing a single atom, enhancing structural rigidity and influencing its chemical properties and interactions. A carboxylic acid functional group is present at the 3-position, which contributes to its reactivity and potential biological activity.

Potential Applications

This compound is significant in medicinal chemistry research, showing potential as a lead compound in drug development.

Pharmaceuticals

  • Due to its potential biological activity, this compound may serve as a lead compound in drug discovery efforts targeting neurological applications.
  • Research indicates that spirocyclic compounds, including this compound, may exhibit significant biological activities, with some studies suggesting potential anticonvulsant properties, drawing parallels with similar cyclic compounds like valproic acid. This suggests that this compound could be explored further for therapeutic applications in neurology.

Medicinal Chemistry and Materials Science

  • This compound can be modified through various reactions for diverse applications in medicinal chemistry and materials science.

Mechanism of Action

The mechanism by which spiro[4.6]undecane-3-carboxylic acid exerts its effects is primarily related to its interaction with molecular targets in biological systems. For instance, its anticonvulsant activity is believed to involve the modulation of neurotransmitter receptors and ion channels in the brain. The spirocyclic structure allows for specific binding interactions, which can influence the activity of these molecular targets and pathways .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key attributes of spiro[4.6]undecane-3-carboxylic acid (hypothetical) with analogous compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Synthesis Method Reference
This compound C₁₁H₁₈O₂ (hypothetical) ~198.3 (calculated) Carboxylic acid at C3 N/A Not reported in evidence -
3-Azaspiro[5.5]undecane-3-carboxylic acid tert-butyl ester C₁₅H₂₅NO₃ 267.37 tert-Butyl ester, ketone (C9) 70–73 Hydrogenation of unsaturated precursor with Pd/C
2,9-Dioxaspiro[5.5]undecane-3-carboxylic acid C₉H₁₄ClN₃O₂ 231.68 Chlorine, triazole ring N/A Not explicitly described
9,9-Difluoro-1-oxaspiro[5.5]undecane-4-carboxylic acid C₁₁H₁₆F₂O₃ 234.24 Two fluorine atoms at C9, ether oxygen N/A Not reported
9-Hydroxyspiro[5.5]undecane-3-carboxaldehyde C₁₂H₂₀O₂ 196.29 Hydroxyl (C9), aldehyde (C3) N/A Not reported
Key Observations:

Ring Size and Rigidity : Spiro[5.5] systems (e.g., 3-azaspiro[5.5]undecane derivatives) are more prevalent in the evidence compared to [4.6] or [4.5] systems. Larger rings may offer greater flexibility, whereas smaller rings (e.g., spiro[4.5]decane-8-carboxylic acid ) impose stricter conformational constraints.

Heteroatom Incorporation :

  • Nitrogen : The 3-azaspiro[5.5] compound () includes a nitrogen atom, enabling hydrogen bonding and pharmaceutical relevance.
  • Oxygen : Ether (e.g., 2,9-dioxaspiro[5.5]undecane in ) and ester (e.g., tert-butyl derivatives in ) functionalities influence solubility and metabolic stability.
  • Fluorine : The 9,9-difluoro derivative () demonstrates how electronegative substituents can enhance bioavailability or alter reactivity.

Synthetic Strategies : Hydrogenation () and esterification () are common methods. The tert-butyl group in serves as a protecting group for carboxylic acids, facilitating further functionalization.

Physicochemical Properties

  • Melting Points : The 3-azaspiro[5.5] compound exhibits a melting range of 70–73°C , while other analogs lack reported data.
  • Molecular Weight : Analogs range from 196.29 g/mol (hydroxy-aldehyde derivative ) to 299.36 g/mol (tert-butyl ester ), highlighting the impact of substituents on bulk.
  • Spectroscopic Data : NMR data for 3-azaspiro[5.5]undecane (δ 3.44 ppm for H2/H4, δ 2.35 ppm for H8/H10) confirms spiro junction symmetry .

Q & A

Q. What established synthetic routes are available for Spiro[4.6]undecane-3-carboxylic acid?

The synthesis of spiro compounds often involves intramolecular cyclization reactions. For example, spiro[4.6]undecane derivatives can be synthesized via acid-catalyzed intramolecular Claisen condensation, as demonstrated in the preparation of spiro[4.6]undecane-1,6-dione (a precursor to related spiro compounds) using 4-(2'-oxocycloheptyl)butyric acid . Key steps include:

  • Reagent selection : Use of strong acids (e.g., H₂SO₄) to catalyze cyclization.
  • Temperature control : Optimizing reaction temperature to balance yield and side reactions.
  • Purification : Column chromatography or recrystallization to isolate the product.

Q. How can the structure of this compound be confirmed using spectroscopic methods?

Structural confirmation typically requires a combination of:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra to identify spiro junction protons and carbons, which exhibit distinct splitting patterns due to restricted rotation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) provides exact mass data (e.g., 310.2844804 Da for related spiro metabolites) to verify molecular formula .
  • Infrared (IR) Spectroscopy : Confirm carboxylic acid functional groups via O-H and C=O stretching frequencies.

Q. What stability considerations are critical for handling this compound in laboratory settings?

While specific stability data for this compound is limited, analogous spiro compounds require:

  • Storage conditions : Anhydrous environments under inert gas (N₂/Ar) to prevent hydrolysis or oxidation.
  • Temperature sensitivity : Avoid prolonged exposure to temperatures >40°C, as spiro rings may undergo thermal rearrangement .
  • Solubility : Pre-screen solvents (e.g., DMSO, MeOH) to avoid precipitation during reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

Advanced optimization involves:

  • Catalyst screening : Test Lewis acids (e.g., BF₃·Et₂O) or organocatalysts to enhance cyclization efficiency .
  • Solvent effects : Evaluate polar aprotic solvents (e.g., DMF, THF) to stabilize transition states.
  • Kinetic monitoring : Use in-situ techniques like FT-IR or HPLC to track reaction progress and identify bottlenecks .

Q. How should researchers address contradictory spectral data reported for this compound analogs?

Contradictions often arise from impurities or stereochemical variations. Mitigation strategies include:

  • High-purity synthesis : Rigorous purification via preparative HPLC or crystallization .
  • X-ray crystallography : Resolve ambiguous stereochemistry by obtaining single-crystal structures .
  • Cross-validation : Compare data with authoritative databases (e.g., NIST Chemistry WebBook) .

Q. What advanced analytical methods are recommended for quantifying this compound in complex mixtures?

For trace analysis or matrix interference:

  • LC-MS/MS : Use multiple reaction monitoring (MRM) to enhance specificity and sensitivity.
  • Isotopic labeling : Synthesize deuterated analogs (e.g., C19H30D2O3C_{19}H_{30}D_2O_3) as internal standards .
  • Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., cellulose-based columns) .

Methodological Guidelines

  • Reproducibility : Document all experimental parameters (e.g., stirring rate, drying methods) to enable replication .
  • Data validation : Cross-check spectral assignments with computational tools (e.g., DFT calculations for NMR chemical shifts).
  • Safety protocols : Follow hazard mitigation strategies outlined in safety data sheets for related carboxylic acids, including proper ventilation and PPE .

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